2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine 2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 94213-31-7
VCID: VC17016036
InChI: InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3
SMILES:
Molecular Formula: C14H17N3
Molecular Weight: 227.30 g/mol

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine

CAS No.: 94213-31-7

Cat. No.: VC17016036

Molecular Formula: C14H17N3

Molecular Weight: 227.30 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine - 94213-31-7

Specification

CAS No. 94213-31-7
Molecular Formula C14H17N3
Molecular Weight 227.30 g/mol
IUPAC Name 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine
Standard InChI InChI=1S/C14H17N3/c1-9-5-6-10(8-14(9)17)7-11-12(15)3-2-4-13(11)16/h2-6,8H,7,15-17H2,1H3
Standard InChI Key KSCQGJYKWUJKCO-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)CC2=C(C=CC=C2N)N)N

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Isomerism

The compound’s IUPAC name, 2-[(3-amino-4-methylphenyl)methyl]benzene-1,3-diamine, delineates its core structure: a central benzene ring substituted with two amine groups at positions 1 and 3, linked via a methylene bridge to a second benzene ring bearing an amino group at position 3 and a methyl group at position 4 . This arrangement confers distinct electronic and steric properties, as evidenced by its LogP value of 1.35, indicative of moderate hydrophobicity .

Notably, positional isomerism arises in analogous compounds such as 2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-32-8) and 2-[(5-amino-2-methylphenyl)methyl]benzene-1,3-diamine (CAS 94213-30-6) . These isomers differ in the placement of methyl and amine groups on the peripheral benzene ring, leading to variations in solubility, reactivity, and biological activity .

Table 1: Comparative Properties of Isomers

CAS NumberSubstituent PositionsMolecular Weight (g/mol)LogP
94213-31-73-amino-4-methyl227.301.35
94213-32-83-amino-2-methyl227.30
94213-30-65-amino-2-methyl227.30

Spectroscopic and Computational Data

The compound’s InChI Key (KSCQGJYKWUJKCO-UHFFFAOYSA-N) and SMILES string (CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N) provide unambiguous identifiers for computational modeling . Density functional theory (DFT) simulations predict a planar geometry for the aromatic rings, with intramolecular hydrogen bonding between adjacent amine groups stabilizing the conformation .

Synthesis and Industrial Production

Synthetic Routes

While detailed protocols remain proprietary, the compound is synthesized through sequential Friedel-Crafts alkylation and nitration-reduction steps. Initial coupling of toluene derivatives with benzaldehyde precursors forms the methylene-bridged backbone, followed by selective amination using ammonia or hydroxylamine under catalytic hydrogenation .

Table 2: Key Industrial Parameters

ParameterSpecification
Purity≥99%
Production Capacity10 metric tons/day
StorageRoom temperature, inert atm
Packaging25 kg/drum

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor to heterocyclic scaffolds prevalent in kinase inhibitors and GPCR modulators. Its bifunctional amine groups enable conjugation with carboxylic acids or sulfonyl chlorides, facilitating diversity-oriented synthesis .

Biological Activity Profiling

Preliminary assays indicate IC₅₀ values in the micromolar range against tyrosine kinase targets, though structure-activity relationship (SAR) studies are ongoing. Metabolomic profiling using HPLC-MS reveals rapid hepatic clearance in preclinical models, necessitating prodrug strategies for therapeutic deployment .

Analytical and Characterization Methods

Chromatographic Separation

Reverse-phase HPLC on a Newcrom R1 column (4.6 x 150 mm, 5 µm) resolves the compound with a mobile phase of acetonitrile:water:phosphoric acid (45:55:0.1%) at 1.0 mL/min . UV detection at 254 nm yields a retention time of 6.2 minutes, with baseline separation from synthetic byproducts .

Table 3: HPLC Method Parameters

ColumnMobile PhaseRetention Time (min)
Newcrom R1ACN:H₂O:H₃PO₄ (45:55:0.1%)6.2

Mass Spectrometric Analysis

Electrospray ionization (ESI) in positive ion mode generates a predominant [M+H]⁺ ion at m/z 228.2, corroborating the molecular weight . Collision-induced dissociation (CID) fragments at m/z 181.1 and 135.0 correspond to cleavage of the methylene bridge and subsequent loss of amine groups .

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